(5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene
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Overview
Description
The compound (5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene is a synthetic derivative of vitamin D. This compound is characterized by the presence of tert-butyl(dimethylsilyl)oxy groups, which are often used as protective groups in organic synthesis. The compound’s structure includes a secochola triene system, which is a modified form of the cholecalciferol (vitamin D3) backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene typically involves multiple steps, starting from a suitable precursor such as cholecalciferol. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups in the precursor are protected using tert-butyl(dimethylsilyl) chloride in the presence of a base such as imidazole or pyridine.
Oxidation and Reduction: The protected intermediate undergoes selective oxidation and reduction reactions to introduce the desired functional groups and double bonds.
Formation of Secochola Triene System: The secochola triene system is formed through a series of elimination and cyclization reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. Key considerations include:
Optimization of Reaction Conditions: Ensuring high yields and purity by optimizing reaction conditions such as temperature, solvent, and reaction time.
Purification: Using techniques such as column chromatography and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
The compound (5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The tert-butyl(dimethylsilyl)oxy groups can be substituted with other functional groups using nucleophiles such as fluoride ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran.
Major Products
Oxidation: Formation of diols or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxyl derivatives.
Scientific Research Applications
The compound (5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of vitamin D analogs.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Cholecalciferol (Vitamin D3): The parent compound from which (5Z,7E)-(1S,3R)-1,3-Bis[tert-butyl(dimethylsilyl)oxy]-22-hydroxy-23,24-dinor-9,10-secochola-5,7,10(19)-triene is derived.
Calcitriol: The active form of vitamin D3, which has similar biological effects.
Other Vitamin D Analogs: Compounds with structural modifications to enhance stability or activity.
Uniqueness
Properties
Molecular Formula |
C34H62O3Si2 |
---|---|
Molecular Weight |
575.0 g/mol |
IUPAC Name |
(2S)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol |
InChI |
InChI=1S/C34H62O3Si2/c1-24(23-35)29-18-19-30-26(15-14-20-34(29,30)9)16-17-27-21-28(36-38(10,11)32(3,4)5)22-31(25(27)2)37-39(12,13)33(6,7)8/h16-17,24,28-31,35H,2,14-15,18-23H2,1,3-13H3/b26-16+,27-17-/t24-,28-,29-,30+,31+,34-/m1/s1 |
InChI Key |
WBUHPAHBCMHESO-FLJNKPCASA-N |
Isomeric SMILES |
C[C@H](CO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(CO)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
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